1-(4-Phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
Description
1-(4-Phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is an organic compound that features a phenoxyphenyl group and a thiophen-2-ylmethyl group attached to a thiourea moiety
Properties
IUPAC Name |
1-(4-phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS2/c22-18(19-13-17-7-4-12-23-17)20-14-8-10-16(11-9-14)21-15-5-2-1-3-6-15/h1-12H,13H2,(H2,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFSJARZGNKTECN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=S)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-Phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 4-phenoxyaniline with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.
Chemical Reactions Analysis
1-(4-Phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea moiety to a thiol or amine.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to optimize reaction rates and yields. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-Phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: This compound may exhibit biological activity, making it a candidate for studies on its potential as a pharmaceutical agent.
Medicine: Research into its medicinal properties could reveal applications as an antimicrobial, anticancer, or anti-inflammatory agent.
Industry: It may be used in the development of new polymers, coatings, or other materials with specific desired properties.
Mechanism of Action
The mechanism by which 1-(4-Phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
Comparison with Similar Compounds
Similar compounds to 1-(4-Phenoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea include other thiourea derivatives with different substituents on the phenyl or thiophenyl groups These compounds may exhibit similar chemical reactivity but can differ in their biological activity or material properties
Some similar compounds include:
- 1-(4-Methoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
- 1-(4-Chlorophenyl)-3-(thiophen-2-ylmethyl)thiourea
- 1-(4-Nitrophenyl)-3-(thiophen-2-ylmethyl)thiourea
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
